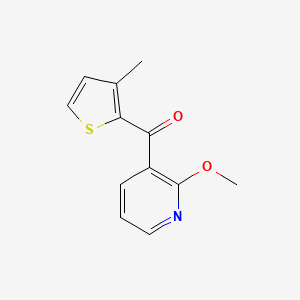

2-甲氧基-3-(3-甲基-2-噻吩酰基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the functionalization of the pyridine ring. For instance, the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine was achieved by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid, followed by various reactions including methylation, nitrosation, nitration, and bromination . Similarly, other pyridine derivatives were synthesized through different methods, such as the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanolic solutions . These methods could potentially be adapted for the synthesis of "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction and spectroscopy . For example, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined by single-crystal X-ray diffraction and supported by theoretical calculations . These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, which are influenced by the substituents on the pyridine ring. The papers describe reactions such as nitrosation, nitration, bromination, and methoxylation . The reactivity of the 2-methoxy and 3-methyl-2-thenoyl groups in "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" would likely be influenced by the electronic and steric effects of these substituents, affecting the compound's behavior in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. Properties such as solubility, melting point, and boiling point are influenced by the nature of the substituents and the overall molecular conformation . The photophysical properties, such as UV-vis absorption and fluorescence, are also affected by the substituents, as seen in the studies of methoxymethyl-substituted pyridine derivatives . These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science.

科学研究应用

化学反应和合成

- 亲电取代反应:Katritzky、Tarhan 和 Tarhan (1970) 研究了杂芳族化合物中亲电取代的动力学和机理,揭示了甲氧基吡啶衍生物在硝化条件下的反应性 Katritzky、Tarhan 和 Tarhan,1970。

- 与氟氧化硫酸铯的反应:Stavber 和 Zupan (1990) 探索了吡啶与 CsSO4F 的反应,导致甲氧基氯吡啶衍生物的区域选择性合成,突出了溶剂对产物分布的影响 Stavber 和 Zupan,1990。

- 抗真菌和抗菌化合物的合成:Bhuva 等人。(2015) 合成了甲氧基吡啶衍生物并测试了它们的生物活性,对各种细菌和真菌表现出中等活性,从而表明它们在药物化学中的潜力 Bhuva、Bhadani、Purohit 和 Purohit,2015。

潜在应用

- 杀虫和抗幼激素活性:Cantín 等人。(1999) 发现与 2-甲氧基吡啶衍生物相关的化合物具有显着的体内抗幼激素和杀虫活性,表明在农业和害虫控制中的应用 Cantín、Moya、Castillo、Primo、Miranda 和 Primo-Yúfera,1999。

- 催化和有机合成:Nyamato、Ojwach 和 Akerman (2015) 探索了 (亚氨基)吡啶钯(II) 配合物在乙烯二聚中的用途,表明甲氧基吡啶衍生物在催化过程中的效用 Nyamato、Ojwach 和 Akerman,2015。

- 缓蚀:Ansari、Quraishi 和 Singh (2015) 研究了吡啶衍生物在酸性条件下对低碳钢的缓蚀作用,证明了甲氧基吡啶衍生物在工业应用中的保护能力 Ansari、Quraishi 和 Singh,2015。

属性

IUPAC Name |

(2-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-5-7-16-11(8)10(14)9-4-3-6-13-12(9)15-2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUHMWJDLFEGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642158 |

Source

|

| Record name | (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine | |

CAS RN |

898785-87-0 |

Source

|

| Record name | (2-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)